molecular formula C4H5NO B6148176 N-(prop-2-yn-1-yl)formamide CAS No. 14502-66-0

N-(prop-2-yn-1-yl)formamide

Cat. No.: B6148176
CAS No.: 14502-66-0
M. Wt: 83.1
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Description

N-(Prop-2-yn-1-yl)formamide is an alkyne-functionalized formamide derivative characterized by a terminal propargyl group attached to the nitrogen atom of the formamide moiety. Its synthesis involves the reaction of propargyl amine with sodium borohydride under controlled conditions, yielding a colorless oil with a 79% efficiency . Key spectral data include distinctive $^1$H-NMR signals at δ 8.18 (s, 1H, formyl proton) and 2.25 ppm (t, $J = 2.5$ Hz, 1H, propargyl proton), as well as $^{13}$C-NMR resonances at δ 164.4 (formyl carbonyl) and 78.8/73.0 ppm (propargyl carbons) . The compound exhibits rotameric behavior due to restricted rotation around the N–C bond, as evidenced by split signals in NMR spectra . Its propargyl group enables participation in click chemistry and other alkyne-specific reactions, making it a versatile intermediate in organic synthesis and bioconjugation strategies .

Properties

CAS No.

14502-66-0

Molecular Formula

C4H5NO

Molecular Weight

83.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing N-(prop-2-yn-1-yl)formamide involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen. This reaction does not require an external photosensitizer and proceeds under mild conditions, yielding the corresponding formamides in good yields . Another method employs graphitic carbon nitride as a photocatalyst for the direct formylation of anilines, which is a more sustainable approach .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. The use of photocatalysts and mild reaction conditions are preferred to minimize environmental impact and enhance efficiency.

Mechanism of Action

The mechanism by which N-(prop-2-yn-1-yl)formamide exerts its effects involves its role as a photosensitizer. Upon exposure to visible light, the compound generates reactive oxygen species, such as singlet oxygen and superoxide radicals, through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the oxidative formylation reactions.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)formamide Derivatives

  • Example: N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside () Structural Differences: Incorporates a β-D-xylose or xylobioside group linked to the formamide nitrogen via an aryl methoxy substituent. Synthesis: Acid hydrolysis and enzymatic glycosylation, contrasting with the reductive formylation used for N-(prop-2-yn-1-yl)formamide .

Aromatic Formamides with Heterocyclic Substituents

  • Synthesis: Derived from hydrazine-mediated cyclization, differing from the propargyl amine route . Applications: Investigated as antimicrobial agents due to heterocyclic bioactivity .

Isocyano-Formamido Hybrids

  • Example: N-(5-Isocyanonaphthalen-1-yl)formamide () Structural Differences: Combines formamide and isocyano groups on a naphthalene backbone. Synthesis: Controlled hydrolysis of 1,5-diisocyanonaphthalene, leveraging acid-induced reactivity . Applications: Fluorescent probes for chemical species detection, exploiting dual functional group reactivity .

Propargyl-Containing Analogues

N-Benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide ()

  • Structural Differences : Replaces the formyl group with an iodoacetamide moiety and introduces a benzyl substituent.
  • Synthesis : Amidation of propargyl amine with iodoacetyl chloride, followed by benzylation .
  • Applications : Used in chemoproteomic studies for covalent protein labeling via iodoacetamide-alkylthiol reactions .

14-(N-(Prop-2-yn-1-yl)cyclopropanecarboxamido)tetradecanoic Acid ()

  • Structural Differences : Combines a propargyl group with a cyclopropane-carboxamide and fatty acid chain.
  • Synthesis : Multi-step protocol involving cyclopropane ring formation and amide coupling .
  • Applications : Probes for studying S-acylation enzymes (ZDHHC family) in lipid metabolism .

Physicochemical and Reactivity Comparisons

Property This compound N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside N-Benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide
Solubility Polar organic solvents Water (due to glycoside) Chlorinated solvents
Reactivity Alkyne click chemistry Glycosidic bond hydrolysis Thiol-alkylation
Bioactivity Limited data Antimicrobial Enzyme inhibition
Thermal Stability Moderate (decomposes >150°C) High (stable in aqueous media) Low (iodide labile)

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